1-(4-Ethyl-2-thiazolyl)hydantoin
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Overview
Description
1-(4-ethylthiazol-2-yl)imidazolidine-2,4-dione is a heterocyclic compound that contains both thiazole and imidazolidine rings.
Preparation Methods
The synthesis of 1-(4-ethylthiazol-2-yl)imidazolidine-2,4-dione can be achieved through several synthetic routes. One common method involves the Knoevenagel condensation reaction, where the thiazole and imidazolidine rings are formed through a multi-component reaction (MCR) process . Another approach is the Bucherer-Bergs reaction, which involves the reaction of an aldehyde with ammonium carbonate and potassium cyanide to form the imidazolidine-2,4-dione core . Industrial production methods typically involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-ethylthiazol-2-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Scientific Research Applications
1-(4-ethylthiazol-2-yl)imidazolidine-2,4-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-ethylthiazol-2-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity is attributed to its binding affinity towards the voltage-gated sodium channel inner pore, which helps in stabilizing the neuronal membrane and preventing excessive neuronal firing . Its antibacterial activity is believed to be due to its ability to inhibit bacterial protein synthesis by binding to specific bacterial proteins .
Comparison with Similar Compounds
1-(4-ethylthiazol-2-yl)imidazolidine-2,4-dione can be compared with other similar compounds, such as:
Properties
CAS No. |
78140-01-9 |
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Molecular Formula |
C8H9N3O2S |
Molecular Weight |
211.24 g/mol |
IUPAC Name |
1-(4-ethyl-1,3-thiazol-2-yl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C8H9N3O2S/c1-2-5-4-14-8(9-5)11-3-6(12)10-7(11)13/h4H,2-3H2,1H3,(H,10,12,13) |
InChI Key |
NXCPVRJFYMCGMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC(=N1)N2CC(=O)NC2=O |
Origin of Product |
United States |
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